molecular formula C22H25NO6 B11158787 N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-isoleucine

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-isoleucine

Cat. No.: B11158787
M. Wt: 399.4 g/mol
InChI Key: NOHJPRJHIPDDHW-WVDJIFEKSA-N
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Description

3-METHYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PENTANOIC ACID is a complex organic compound with a unique structure that includes a furochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PENTANOIC ACID typically involves multi-step organic reactions. The key steps include:

    Formation of the furochromenyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamido group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the pentanoic acid moiety: This can be done through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-METHYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PENTANOIC ACID involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylindolenine: Shares structural similarities but differs in its core structure and functional groups.

    3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Another compound with a complex structure but different functional groups and applications.

Uniqueness

3-METHYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PENTANOIC ACID is unique due to its specific combination of functional groups and the presence of the furochromenyl moiety

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2R,3S)-3-methyl-2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C22H25NO6/c1-6-10(2)20(21(25)26)23-19(24)8-16-12(4)15-7-14-11(3)13(5)28-17(14)9-18(15)29-22(16)27/h7,9-10,20H,6,8H2,1-5H3,(H,23,24)(H,25,26)/t10-,20+/m0/s1

InChI Key

NOHJPRJHIPDDHW-WVDJIFEKSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

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